(1-Aminoisoquinolin-7-yl)methanol: A Technical Guide for Advanced Research
(1-Aminoisoquinolin-7-yl)methanol: A Technical Guide for Advanced Research
CAS Number: 221050-76-6 Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol
This technical guide provides an in-depth exploration of (1-Aminoisoquinolin-7-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. As a member of the aminoisoquinoline class, this molecule serves as a valuable building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for therapeutic applications. This document outlines the compound's chemical identity, a proposed synthetic pathway, its predicted physicochemical and spectroscopic properties, and its potential biological significance, offering a comprehensive resource for scientists engaged in advanced research and development.
Molecular Structure and Physicochemical Properties
(1-Aminoisoquinolin-7-yl)methanol is characterized by an isoquinoline core, featuring an amino group at the 1-position and a hydroxymethyl substituent at the 7-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its role as a key intermediate in the synthesis of targeted therapeutics.
Table 1: Physicochemical Properties of (1-Aminoisoquinolin-7-yl)methanol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | Calculated |
| Molecular Weight | 174.20 g/mol | Calculated |
| IUPAC Name | (1-Aminoisoquinolin-7-yl)methanol | IUPAC Nomenclature |
| CAS Number | 221050-76-6 | Chemical Abstracts Service |
| Predicted LogP | 1.2 ± 0.5 | Prediction based on similar structures[1] |
| Predicted pKa (most basic) | 6.5 ± 0.5 (amino group) | Prediction based on similar structures |
| Predicted Solubility | Moderately soluble in polar organic solvents (e.g., methanol, DMSO) | Prediction based on structure[1] |
Proposed Synthesis Pathway
While a specific, detailed synthesis for (1-Aminoisoquinolin-7-yl)methanol is not extensively documented in publicly available literature, a viable and logical synthetic route can be proposed based on established organic chemistry principles and the availability of a key precursor, 1-aminoisoquinoline-7-carboxylic acid (CAS 221050-71-1)[2]. The proposed pathway involves the reduction of this carboxylic acid to the corresponding primary alcohol.
Rationale for Synthetic Approach
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the aromatic isoquinoline core or the amino group.
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Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. A subsequent aqueous workup is required to neutralize the reaction and isolate the product.
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Borane-Tetrahydrofuran Complex (BH₃·THF): A milder and more selective reducing agent that is also effective for the reduction of carboxylic acids. This reagent often offers better functional group tolerance compared to LiAlH₄.
Detailed Experimental Protocol (Proposed)
Step 1: Reduction of 1-Aminoisoquinoline-7-carboxylic acid
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 1-aminoisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2.0-3.0 eq) to the stirred suspension via the dropping funnel.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid.
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Workup and Isolation: Adjust the pH of the aqueous layer to basic (pH > 8) with a suitable base (e.g., NaOH or NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (1-Aminoisoquinolin-7-yl)methanol.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | d | 1H | H-8 |
| ~7.8-8.0 | d | 1H | H-5 |
| ~7.6-7.8 | s | 1H | H-6 |
| ~7.4-7.6 | d | 1H | H-4 |
| ~6.8-7.0 | d | 1H | H-3 |
| ~6.5-7.0 | br s | 2H | -NH₂ |
| ~5.0-5.5 | t | 1H | -OH |
| ~4.6-4.8 | d | 2H | -CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-158 | C-1 |
| ~140-143 | C-8a |
| ~138-140 | C-7 |
| ~130-133 | C-4a |
| ~128-130 | C-5 |
| ~125-127 | C-8 |
| ~120-123 | C-6 |
| ~115-118 | C-4 |
| ~100-103 | C-3 |
| ~60-63 | -CH₂OH |
Mass Spectrometry (Electron Ionization - EI):
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Molecular Ion (M⁺): m/z = 174
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Key Fragmentation Peaks:
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m/z = 157 ([M-OH]⁺)
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m/z = 145 ([M-CH₂OH]⁺)
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m/z = 129
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m/z = 118
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Biological Significance and Applications in Drug Discovery
The 1-aminoisoquinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Mechanism of Action as Kinase Inhibitors
Derivatives of 1-aminoisoquinoline have been shown to be potent inhibitors of various kinases. The amino group at the 1-position and the nitrogen atom in the isoquinoline ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The substituents on the isoquinoline ring, such as the 7-hydroxymethyl group, can be further functionalized to interact with other regions of the active site, thereby enhancing potency and selectivity.
Potential Therapeutic Targets
Based on structure-activity relationship (SAR) studies of related 1-aminoisoquinoline compounds, derivatives of (1-Aminoisoquinolin-7-yl)methanol are promising candidates for targeting kinases involved in:
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Inflammatory Diseases: Receptor-interacting protein 1 (RIP1) kinase is a key mediator of necroptosis, a form of programmed cell death that contributes to inflammation. 1-Aminoisoquinoline derivatives have been identified as potent RIP1 kinase inhibitors.
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Oncology: Various kinases are overactive in cancer cells, driving proliferation and survival. The 1-aminoisoquinoline scaffold can be elaborated to target specific oncogenic kinases.
The 7-hydroxymethyl group of (1-Aminoisoquinolin-7-yl)methanol provides a valuable handle for further chemical modification, allowing for the exploration of a wide chemical space to optimize the pharmacological properties of potential drug candidates.
Safety and Handling
As with any chemical reagent, (1-Aminoisoquinolin-7-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
(1-Aminoisoquinolin-7-yl)methanol is a strategically important building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers significant opportunities for the development of potent and selective therapeutic agents. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers at the forefront of drug discovery.
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